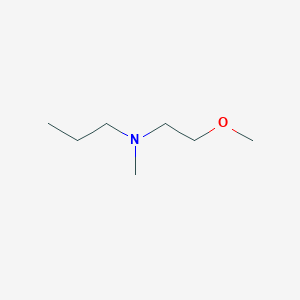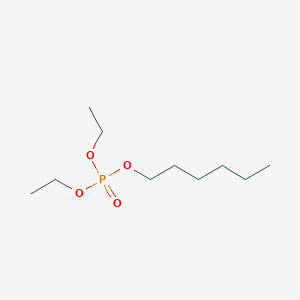
2'-Deoxy-4'-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxy-4'-thiouridine (d4T) is a nucleoside analog that has been widely used in scientific research for its unique properties. It is a modified version of thymidine, one of the four nucleotides that make up DNA. The sulfur atom in d4T replaces the oxygen atom in thymidine, which alters its biochemical and physiological effects.
Mécanisme D'action
D4T works by inhibiting the activity of the enzyme thymidylate synthase, which is responsible for the synthesis of thymidine. By inhibiting this enzyme, 2'-Deoxy-4'-thiouridine prevents the production of thymidine and disrupts DNA synthesis. This results in the inhibition of cell growth and division, making it a useful tool in cancer research.
Effets Biochimiques Et Physiologiques
D4T has several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. It also has immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. Additionally, 2'-Deoxy-4'-thiouridine has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2'-Deoxy-4'-thiouridine in lab experiments is its ability to inhibit cell growth and division, making it a useful tool in cancer research. Additionally, 2'-Deoxy-4'-thiouridine has immunomodulatory effects, which may be useful in the study of autoimmune diseases. However, 2'-Deoxy-4'-thiouridine has several limitations, including its toxicity and potential side effects. It should only be used under strict laboratory conditions and with proper safety precautions.
Orientations Futures
For the use of 2'-Deoxy-4'-thiouridine include the development of new nucleoside analogs and the investigation of its immunomodulatory effects.
Méthodes De Synthèse
The synthesis of 2'-Deoxy-4'-thiouridine involves several steps, starting with the protection of thymidine's hydroxyl groups. The protected thymidine is then treated with sulfur to replace the oxygen atom with a sulfur atom. The protecting groups are then removed, resulting in the final product, 2'-Deoxy-4'-thiouridine. The synthesis of 2'-Deoxy-4'-thiouridine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
D4T has been used in various scientific research applications, including the study of DNA replication, transcription, and translation. It has been used as a tool to investigate the role of thymidine in DNA synthesis and to understand the biochemical and physiological effects of nucleoside analogs. 2'-Deoxy-4'-thiouridine has also been used in the development of antiviral drugs, such as stavudine, which is used to treat HIV.
Propriétés
Numéro CAS |
134111-32-3 |
|---|---|
Nom du produit |
2'-Deoxy-4'-thiouridine |
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
Clé InChI |
DDRFKXKKBYNNSO-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](S[C@H]1N2C=CC(=O)NC2=O)CO)O |
SMILES |
C1C(C(SC1N2C=CC(=O)NC2=O)CO)O |
SMILES canonique |
C1C(C(SC1N2C=CC(=O)NC2=O)CO)O |
Synonymes |
1'-deoxy-4'-thiouridine 2'-deoxy-4'-thiouridine 2'-deoxy-5,6-dihydro-4-thiouridine 2-DTUD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)


![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)





